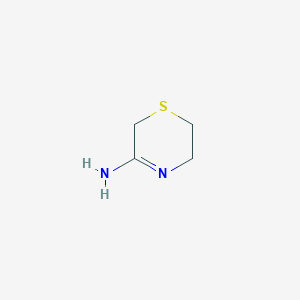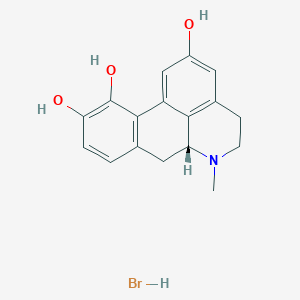
Pent-4-enamide
Overview
Description
Mechanism of Action
Target of Action
Pent-4-enamide primarily targets unactivated alkenes in chemical reactions . The compound’s primary role is to participate in selectivity-reversed borocarbonylation reactions, which are enabled by a cooperative action between palladium and copper catalysts .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the unactivated alkenes. The key to the success of this transformation is the coordination of the amide group and slower CuBpin formation by using KHCO3 as the base . This results in a selectivity-reversed borocarbonylation reaction, which proceeds with complete regioselectivity .
Biochemical Pathways
This compound affects the borocarbonylation pathway of unactivated alkenes . The compound contributes to the formation of a wide range of b-boryl ketones from terminal unactivated aliphatic alkenes and aryl iodides . These organoboron compounds are versatile synthetic intermediates that can be readily converted into a wide range of functional groups .
Result of Action
The result of this compound’s action is the production of b-boryl ketones from terminal unactivated aliphatic alkenes and aryl iodides . These b-boryl ketones are versatile synthetic intermediates that can be readily converted into a wide range of functional groups .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of catalysts and the reaction conditions. For instance, the selectivity-reversed borocarbonylation reaction is enabled by a cooperative action between palladium and copper catalysts . The reaction also requires the use of KHCO3 as the base .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-4-enamide can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced via the catalytic hydrogenation of 4-pentenenitrile, followed by hydrolysis. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The double bond allows for electrophilic addition reactions, where halogens or other electrophiles can add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), hydrogen halides (e.g., HBr, HCl)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Amines
Substitution: Halogenated alkanes
Scientific Research Applications
Pent-4-enamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound derivatives in treating various diseases.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Comparison with Similar Compounds
But-3-enamide: Similar structure but with a shorter carbon chain.
Hex-5-enamide: Similar structure but with a longer carbon chain.
Acrylamide: Contains a double bond and an amide group but lacks the additional carbon atoms.
Uniqueness: Pent-4-enamide is unique due to its specific carbon chain length and the position of the double bond. This structure provides distinct reactivity and properties compared to other amides and alkenes. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
pent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFGVGYKHMQZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473353 | |
| Record name | 4-Pentenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6852-94-4 | |
| Record name | 4-Pentenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pent-4-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1609800.png)

![4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile](/img/structure/B1609804.png)



